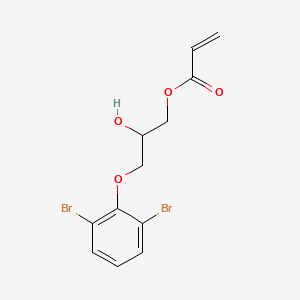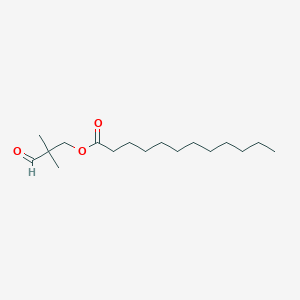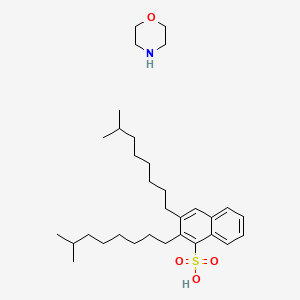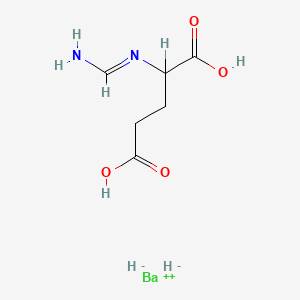
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo(221)hept-5-en-2-ylmethylene)heptan-1-al is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps, such as oxidation and reduction, are used to introduce the aldehyde group and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols.
Scientific Research Applications
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Shares a similar bicyclic structure but lacks the aldehyde group.
Bicyclo(2.2.1)hept-5-en-2-ylmethanol: Similar structure with an alcohol group instead of an aldehyde.
Bicyclo(2.2.1)hept-2-ene, 5-(1-methoxyethylidene)-: Another related compound with different functional groups.
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al is unique due to its specific combination of a bicyclic structure and an aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85392-35-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)heptanal |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-13(11-16)10-15-9-12-6-7-14(15)8-12/h6-7,10-12,14-15H,2-5,8-9H2,1H3/b13-10+ |
InChI Key |
CKQBHUIFSUWVLZ-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1CC2CC1C=C2)/C=O |
Canonical SMILES |
CCCCCC(=CC1CC2CC1C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


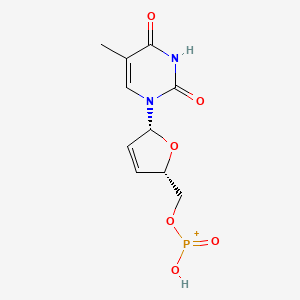
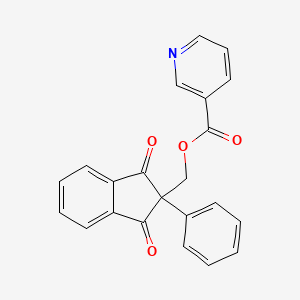
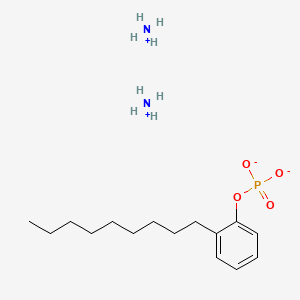
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)
